molecular formula C11H8N4O2 B5753444 7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole

7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole

Cat. No.: B5753444
M. Wt: 228.21 g/mol
InChI Key: NKOFRNANOKVRLC-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound that features a fused ring system incorporating furan, imidazole, and benzoxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of furan-2-carboxylic acid hydrazide with suitable reagents can lead to the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-yl derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems, such as:

Uniqueness

The uniqueness of 7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole lies in its specific combination of furan, imidazole, and benzoxadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-2-8(16-5-1)11-12-6-3-4-7-10(9(6)13-11)15-17-14-7/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOFRNANOKVRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C3=C1NC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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